molecular formula C32H48O4 B14209397 (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate CAS No. 825623-09-4

(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate

Cat. No.: B14209397
CAS No.: 825623-09-4
M. Wt: 496.7 g/mol
InChI Key: AYMHHXOKIPHYSI-MXBOTTGLSA-N
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Description

(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound consists of a nonadecan-10-yl chain attached to a naphthalene-2-carboxylate moiety, with an acetyloxy group at the 2-position. The stereochemistry of the compound is specified by the (2R,10R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of naphthalene-2-carboxylic acid with (2R,10R)-2-(hydroxynonadecan-10-yl) acetate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Hydrolyzed products like alcohols and carboxylic acids.

Scientific Research Applications

(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The acetyloxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (2R,10R)-2-(Hydroxynonadecan-10-yl) naphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    (2R,10R)-2-(Methoxynonadecan-10-yl) naphthalene-2-carboxylate: Contains a methoxy group instead of an acetyloxy group.

Uniqueness

(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

825623-09-4

Molecular Formula

C32H48O4

Molecular Weight

496.7 g/mol

IUPAC Name

[(2R,10R)-2-acetyloxynonadecan-10-yl] naphthalene-2-carboxylate

InChI

InChI=1S/C32H48O4/c1-4-5-6-7-8-11-14-21-31(22-15-12-9-10-13-18-26(2)35-27(3)33)36-32(34)30-24-23-28-19-16-17-20-29(28)25-30/h16-17,19-20,23-26,31H,4-15,18,21-22H2,1-3H3/t26-,31-/m1/s1

InChI Key

AYMHHXOKIPHYSI-MXBOTTGLSA-N

Isomeric SMILES

CCCCCCCCC[C@H](CCCCCCC[C@@H](C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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